

(Bromodifluoromethyl)trimethylsilane: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: (Bromodifluoromethyl)trimethylsilane

Cat. No.: B180072

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(Bromodifluoromethyl)trimethylsilane, a versatile reagent in modern synthetic chemistry, has emerged as a cornerstone for the introduction of the difluoromethylene group into organic molecules. This guide provides an in-depth overview of its chemical properties, key applications in organic synthesis, and detailed experimental protocols for its use, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

(Bromodifluoromethyl)trimethylsilane, identified by the CAS number 115262-01-6, is a colorless to nearly colorless liquid.^[1] Its fundamental role in organic synthesis is primarily as a precursor to difluorocarbene (:CF_2), a highly reactive intermediate.^[2] The key quantitative data for this compound are summarized in the table below.

Property	Value
CAS Number	115262-01-6
Molecular Formula	C4H9BrF2Si
Molecular Weight	203.10 g/mol [3][4]
Density	1.306 g/mL at 25 °C[5]
Boiling Point	112 °C[5]
Refractive Index	n20/D 1.407[5]
Flash Point	46.4 °C[3]

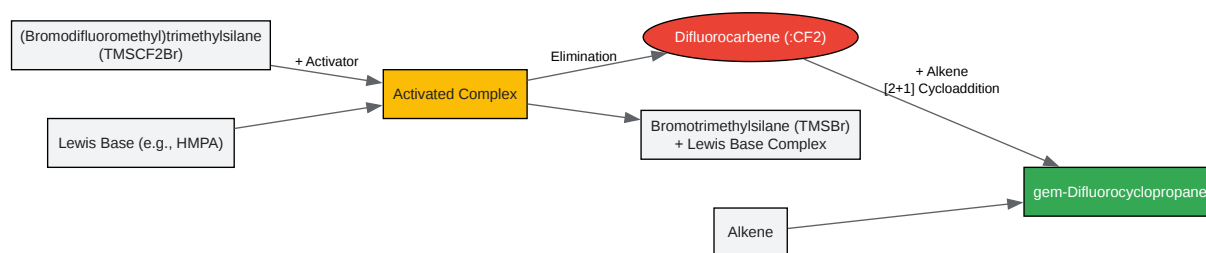
Applications in Organic Synthesis and Drug Discovery

The primary utility of **(bromodifluoromethyl)trimethylsilane** lies in its ability to serve as an efficient source of difluorocarbene under relatively mild conditions. This reactivity is harnessed in several key synthetic transformations with significant implications for drug discovery and materials science.

- Gem-Difluorocyclopropanation:** The reagent is widely used for the synthesis of gem-difluorocyclopropanes from alkenes and alkynes.[6][7] The introduction of the gem-difluorocyclopropyl moiety can significantly alter the pharmacokinetic and physicochemical properties of bioactive molecules.
- Difluoromethylation of Nucleophiles:** **(Bromodifluoromethyl)trimethylsilane** is an effective reagent for the O-, S-, N-, and P-difluoromethylation of various nucleophiles, including phenols, thiophenols, amines, and phosphines.[2][7] The difluoromethyl group is a valuable bioisostere for hydroxyl, thiol, and amine functionalities, often leading to enhanced metabolic stability and binding affinity.
- Synthesis of Fluorinated Compounds:** As a versatile building block, it facilitates the creation of complex fluorinated molecules that are of interest in the development of pharmaceuticals and agrochemicals.[4] The presence of fluorine can enhance the efficacy and stability of these compounds.[4]

Reaction Mechanism: Generation of Difluorocarbene and Cyclopropanation

The synthetic utility of **(bromodifluoromethyl)trimethylsilane** hinges on its ability to generate difluorocarbene. One common method involves the use of a Lewis base, such as hexamethylphosphoramide (HMPA), which activates the silicon center and facilitates the elimination of bromotrimethylsilane, releasing the highly reactive difluorocarbene. This intermediate can then undergo cycloaddition with an alkene to form a gem-difluorocyclopropane.



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Caption: Generation of Difluorocarbene and Subsequent Cyclopropanation.

Experimental Protocols

The following are representative experimental protocols for key reactions involving **(bromodifluoromethyl)trimethylsilane**.

Synthesis of gem-Difluorocyclopropanes

This protocol is adapted from the work of Li et al. for the bromide-ion-initiated [2+1] cycloaddition of alkenes.^{[3][6]}

Materials:

- Alkene (0.5 mmol)
- **(Bromodifluoromethyl)trimethylsilane** (1.5 equiv., 0.75 mmol)
- Tetrabutylammonium bromide (TBAB) (0.1 equiv., 0.05 mmol)
- Anhydrous solvent (e.g., 1,2-dichloroethane)
- Pressure tube

Procedure:

- To a pressure tube, add the alkene (0.5 mmol), tetrabutylammonium bromide (0.05 mmol), and the anhydrous solvent.
- Add **(bromodifluoromethyl)trimethylsilane** (0.75 mmol) to the mixture.
- Seal the pressure tube and heat the reaction mixture at 110 °C for 2-12 hours (reaction progress can be monitored by TLC or GC-MS).
- After the reaction is complete, cool the mixture to room temperature.
- Concentrate the reaction mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel to afford the desired gem-difluorocyclopropane.

O-Difluoromethylation of Diphenols

This protocol is based on the facile double O-difluoromethylation of diphenols reported by Kong et al.^[5]

Materials:

- Diphenol (e.g., o-diphenol) (0.2 mmol)
- **(Bromodifluoromethyl)trimethylsilane** (4.0 equiv., 0.8 mmol)
- Tetrabutylammonium bromide (TBAB) (0.9 equiv., 0.18 mmol)

- 20 wt% aqueous potassium hydroxide (KOH) solution (10.0 equiv., 2.0 mmol)
- Dichloromethane (DCM)

Procedure:

- In a vial, dissolve the diphenol (0.2 mmol) and tetrabutylammonium bromide (0.18 mmol) in dichloromethane.
- Add the 20 wt% aqueous KOH solution (2.0 mmol) to the mixture.
- Add **(bromodifluoromethyl)trimethylsilane** (0.8 mmol) to the biphasic mixture.
- Stir the reaction vigorously at room temperature for 10 minutes.
- Monitor the reaction progress by TLC or ^{19}F NMR.
- Upon completion, dilute the reaction mixture with water and extract with dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the bis-difluoromethylated product.

Safety and Handling

(Bromodifluoromethyl)trimethylsilane is a flammable liquid and should be handled in a well-ventilated fume hood.^[1] It is incompatible with strong oxidizing agents.^[1] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry place away from heat and ignition sources.

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